REACTION_CXSMILES
|
Cl[N:2]1[C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:4]=[CH:3]1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[CH2:11]([NH:18][C:6]1[C:5]2[N:4]=[CH:3][NH:2][C:10]=2[CH:9]=[CH:8][N:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
chloro-1H-imidazo(4,5-c)pyridine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClN1C=NC=2C=NC=CC21
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
the cold mixture was extracted twice with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual oil was triturated twice with hexane
|
Type
|
WASH
|
Details
|
The column was washed with water until the ultra violet absorbance of the eluant
|
Type
|
CUSTOM
|
Details
|
The column packing was removed from the column
|
Type
|
TEMPERATURE
|
Details
|
heated with several portions of concentrated ammonium hydroxide solution (400 ml)
|
Type
|
FILTRATION
|
Details
|
The basic solution was filtered in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The yellow solid was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC=CC2=C1N=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |